Bis(lauroyloxy)dioctyltin

Description

The exact mass of the compound Bis(lauroyloxy)dioctyltin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(lauroyloxy)dioctyltin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(lauroyloxy)dioctyltin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[dodecanoyloxy(dioctyl)stannyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-8-6-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBCVRSTVUHIGH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052044 | |

| Record name | Bis(dodecanoyloxy)(dioctyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

743.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Stannane, dioctylbis[(1-oxododecyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3648-18-8 | |

| Record name | Dioctyltin dilaurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyltin dilaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003648188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dioctylbis[(1-oxododecyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(dodecanoyloxy)(dioctyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyltin dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(lauroyloxy)dioctyltin: Core Properties, Applications, and Protocols

Abstract: Bis(lauroyloxy)dioctyltin, also commonly known as dioctyltin dilaurate (DOTL), is a versatile organotin compound with significant industrial importance. This guide provides a comprehensive technical overview of its fundamental physicochemical properties, synthesis, and primary applications as a catalyst and polymer stabilizer. We delve into the mechanistic underpinnings of its function, present detailed analytical and synthesis protocols, and address its toxicological profile and handling considerations. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this compound.

Core Physicochemical & Chemical Identity

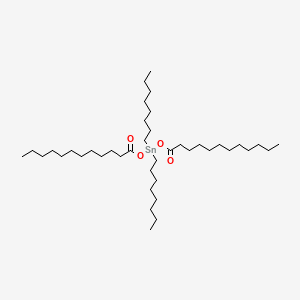

Bis(lauroyloxy)dioctyltin is an organometallic compound characterized by a central tin (Sn) atom bonded to two octyl groups and two laurate (dodecanoate) ligands.[1] This structure imparts specific solubility, stability, and reactivity characteristics that are pivotal to its industrial utility.

At ambient temperature, it typically appears as a white solid or a pale yellow, viscous liquid, contingent on its purity and the specific manufacturing process.[2] It is characterized by its insolubility in water but demonstrates good solubility in various organic solvents, including methanol, acetone, ethanol, and benzene.[2][3] This hydrophobicity is a key factor in its application within polymer matrices and organic reaction media.[3]

Table 1: Fundamental Physicochemical Properties of Bis(lauroyloxy)dioctyltin

| Property | Value | References |

| CAS Number | 3648-18-8 | [2][4] |

| Molecular Formula | C₄₀H₈₀O₄Sn | [2] |

| Molecular Weight | 743.77 g/mol | [2] |

| Appearance | White solid to pale yellow liquid | [2] |

| Melting Point | 17-23 °C | [2][4][5] |

| Boiling Point | ~647.5 °C @ 760 mmHg | [2][6] |

| Density | ~0.998 g/cm³ | [4][5] |

| Flash Point | 70 °C | [4][5] |

| Water Solubility | Insoluble / Practically Insoluble | [5][7] |

| Organic Solvent Solubility | Soluble in methanol, acetone, ethanol, benzene | [2][8] |

| Refractive Index | ~1.47 (n20/D) | [5][9] |

Synthesis and Molecular Characterization

The synthesis of organotin carboxylates like Bis(lauroyloxy)dioctyltin is typically achieved through straightforward, well-established chemical reactions. Understanding these pathways is crucial for controlling purity and yield.

Synthesis Pathway: Esterification

The most common industrial synthesis route involves the reaction of dioctyltin oxide (DOTO) with lauric acid (dodecanoic acid). This is an esterification reaction where the tin oxide reacts with the carboxylic acid to form the corresponding dicarboxylate ester, with water as the primary byproduct.

Reaction: (C₈H₁₇)₂SnO + 2 CH₃(CH₂)₁₀COOH → (C₈H₁₇)₂Sn(OOC(CH₂)₁₀CH₃)₂ + H₂O

The reaction is typically performed in an inert aliphatic hydrocarbon solvent in which the reactants are insoluble, but the final product is soluble.[10] The mixture is heated to reflux to drive the reaction to completion, often with azeotropic removal of the water byproduct. Upon completion, the solution is cooled to crystallize the pure product, which can then be isolated by filtration.[10]

Caption: General synthesis workflow for Bis(lauroyloxy)dioctyltin.

Analytical Characterization

Confirming the identity, purity, and structure of Bis(lauroyloxy)dioctyltin requires a suite of analytical techniques. Given the presence of both organic moieties and a metal center, a multi-faceted approach is necessary.

Key Analytical Methods:

-

Gas Chromatography (GC): Due to its high resolution, GC is a preferred technique for separating and quantifying organotin compounds.[11] However, because these compounds are often polar and non-volatile, a derivatization step is typically required to convert them into more volatile species suitable for GC analysis.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC offers the advantage of analyzing organotin compounds without a derivatization step.[11] It is commonly coupled with detectors like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for speciation and sensitive quantification.[11][13]

-

Spectroscopy (FTIR, NMR):

-

Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the presence of key functional groups. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic Sn-O-C stretches confirm the esterification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) provides detailed structural information, confirming the connectivity of the octyl and lauroyl groups to the tin center. ¹¹⁹Sn NMR is particularly powerful for characterizing the coordination environment of the tin atom.

-

Core Applications and Mechanisms of Action

Bis(lauroyloxy)dioctyltin's utility stems from its effectiveness as both a heat stabilizer for polymers and a catalyst for various polymerization reactions.[2] It is often favored over dibutyltin-based analogues due to its improved toxicological profile.[8]

Heat Stabilizer for Polyvinyl Chloride (PVC)

One of the primary applications of this compound is as a non-toxic heat stabilizer for PVC, especially in materials intended for food and pharmaceutical packaging.[2][9] During thermal processing, PVC can undergo dehydrochlorination, releasing HCl and forming unstable polyene structures that lead to discoloration and degradation of mechanical properties.

Mechanism of Stabilization: Organotin carboxylates like DOTL function by:

-

Scavenging HCl: The tin carboxylate can react with and neutralize the released HCl, preventing it from catalyzing further degradation.

-

Displacing Labile Chlorine Atoms: The carboxylate ligands can substitute labile allylic chlorine atoms on the PVC chain, forming more stable ester linkages and inhibiting the initiation of "unzipping" degradation.

Caption: Mechanism of PVC heat stabilization by Bis(lauroyloxy)dioctyltin.

Catalyst in Polymerization

Bis(lauroyloxy)dioctyltin is a highly effective catalyst, particularly in the formation of polyurethanes and the curing of silicones.[1][8][14]

-

Polyurethanes: In polyurethane synthesis, it accelerates the reaction between an isocyanate (-NCO) group and a polyol (-OH) group to form the urethane linkage.[1][14] The tin atom acts as a Lewis acid, coordinating with the reactants to lower the activation energy of the reaction. This allows for rapid curing at relatively low temperatures.[1][14] The choice of catalyst can significantly influence the process duration and final properties of adhesives, sealants, foams, and coatings.[8][14]

-

Silicones: It is also used as a standard catalyst for room-temperature-vulcanizing (RTV) silicones and silane-modified polymers.[8][15] It promotes the silanol condensation reaction, leading to the cross-linking and curing of the silicone elastomer, which enhances its mechanical properties and durability.[8]

Toxicological Profile and Handling

While considered to have a more favorable toxicological profile than dibutyltin or tributyltin compounds, Bis(lauroyloxy)dioctyltin is still an organotin compound and must be handled with care.[8][16]

-

Toxicity: The toxicity of organotin compounds is primarily driven by the organotin moiety itself.[16][17] Studies indicate that dioctyltin compounds may have low to moderate acute oral and low dermal toxicity.[16][17] However, prolonged or repeated exposure can pose health risks, including potential damage to organs and irritation to the skin, eyes, and respiratory tract.[18] Ingestion may be harmful, and some data suggests potential for developmental and immune system toxicity.[15][16] In January 2021, the European Chemicals Agency (ECHA) added dioctyltin dilaurate to the candidate list of substances of very high concern (SVHCs) due to its classification as toxic for reproduction.[19]

-

Handling Precautions: Safe handling requires working in a well-ventilated area, using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves and chemical goggles.[18][20] All skin and eye contact should be avoided.[20] Emergency eyewash fountains and safety showers should be readily accessible.[18][20]

-

Storage: The material should be stored in a tightly closed container in a dry, well-ventilated place, away from heat, sparks, open flames, and direct sunlight, which can cause slow degradation.[18][20]

Experimental Protocols

The following protocols are provided as illustrative examples for synthesis and analysis. All work should be conducted by trained professionals in a suitable laboratory environment with all necessary safety precautions.

Protocol: Laboratory-Scale Synthesis

Objective: To synthesize Bis(lauroyloxy)dioctyltin from dioctyltin oxide and lauric acid.

Materials:

-

Dioctyltin oxide (1 mole equivalent)

-

Lauric acid (2.05 mole equivalents, slight excess)

-

Toluene (or other suitable hydrocarbon solvent for azeotropic distillation)

-

Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer

-

Reaction flask

Procedure:

-

Charge the reaction flask with dioctyltin oxide, lauric acid, and toluene.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Begin stirring and heat the mixture to reflux.

-

Continuously remove the water-toluene azeotrope that collects in the Dean-Stark trap. The reaction is complete when water ceases to be collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting product is Bis(lauroyloxy)dioctyltin, which can be further purified by crystallization if necessary.

Causality: The use of a Dean-Stark trap is critical. By removing water, it shifts the reaction equilibrium towards the products according to Le Châtelier's principle, ensuring a high yield.

Protocol: Quality Control via FTIR Analysis

Objective: To verify the formation of the product by confirming the presence of ester functional groups and the absence of reactants.

Procedure:

-

Acquire an FTIR spectrum of the lauric acid starting material. Note the strong, broad O-H stretch around 2500-3300 cm⁻¹ and the C=O stretch around 1700-1725 cm⁻¹.

-

Acquire an FTIR spectrum of the final product.

-

Validation:

-

Confirm the disappearance or significant reduction of the broad O-H peak from the lauric acid.

-

Confirm the presence of a sharp, strong C=O stretch for the ester group, typically shifted slightly compared to the acid.

-

Identify new peaks in the fingerprint region corresponding to the Sn-O-C linkages.

-

Self-Validation: The protocol is self-validating by direct comparison. The absence of the reactant's characteristic O-H peak is a clear and reliable indicator of successful esterification.

References

- 1. CAS 3648-18-8: Dioctyltin dilaurate | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Dioctyltin dilaurate (DOTL, DOTDL) | C40H80O4Sn - BuyersGuideChem [buyersguidechem.com]

- 5. americanelements.com [americanelements.com]

- 6. Bis(lauroyloxy)dioctyltin | 3648-18-8 | FB33516 [biosynth.com]

- 7. gestis.dguv.de [gestis.dguv.de]

- 8. BNT Chemicals | DOTL Dioctyltin Dilaurate [bnt-chemicals.com]

- 9. newtopchem.com [newtopchem.com]

- 10. US3523961A - Process for preparing dioctyltin maleate - Google Patents [patents.google.com]

- 11. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. eurofins.com.au [eurofins.com.au]

- 14. allhdi.com [allhdi.com]

- 15. Bis(lauroyloxy)dioctyltin | 3648-18-8 [chemicalbook.com]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. s3.amazonaws.com [s3.amazonaws.com]

- 19. ECHA adds organotin chemicals as SVHCs | Food Packaging Forum [foodpackagingforum.org]

- 20. gelest.com [gelest.com]

Dioctyltin dilaurate synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Dioctyltin Dilaurate (DOTL)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Dioctyltin dilaurate (DOTL) is an organotin compound of significant industrial importance, primarily utilized as a highly efficient catalyst in the production of polyurethanes and silicones, and as a heat stabilizer for polyvinyl chloride (PVC).[1][2][3] Its efficacy in promoting polymerization and preventing thermal degradation makes it a critical component in the manufacturing of a wide array of materials, from flexible foams and sealants to durable piping and packaging. This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and detailed characterization of DOTL. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction

Overview of Dioctyltin Dilaurate (DOTL)

Dioctyltin dilaurate, with the chemical formula C₄₀H₈₀O₄Sn, is an organometallic compound consisting of a central tin (IV) atom covalently bonded to two n-octyl groups and two laurate (dodecanoate) groups through oxygen atoms.[1] At ambient temperatures, it is a pale yellow, viscous liquid that is insoluble in water but soluble in various organic solvents.[4]

The unique structure of DOTL, combining long alkyl chains with a catalytically active tin center, imparts a favorable combination of reactivity, compatibility, and thermal stability. Compared to its dibutyltin analogues, dioctyltin compounds like DOTL generally exhibit improved toxicological profiles, making them preferred in applications with higher safety requirements.

Key Applications

The industrial utility of DOTL is primarily driven by two functionalities:

-

Catalysis: DOTL is a standard catalyst for polyurethane and silicone chemistries.[2] In polyurethane systems, it accelerates the gelling reaction between isocyanates and polyols to form urethane linkages. For room-temperature-vulcanizing (RTV) silicones, it catalyzes silanol condensation, leading to the cross-linking and curing of the polymer network.

-

Heat Stabilization: In PVC manufacturing, DOTL is incorporated to prevent thermal degradation during high-temperature processing. It functions by scavenging liberated hydrogen chloride (HCl) and preventing the autocatalytic unzipping of the polymer chains that leads to discoloration and loss of mechanical properties.

Rationale for Synthesis and Characterization

Precise control over the synthesis and rigorous characterization of DOTL are paramount for ensuring lot-to-lot consistency, catalytic activity, and compliance with regulatory standards. Impurities or variations in composition can significantly impact reaction kinetics, final product properties, and safety profiles. This guide establishes a robust framework for producing and validating high-purity DOTL.

Synthesis of Dioctyltin Dilaurate

Theoretical Background and Reaction Mechanism

The most common and industrially viable method for synthesizing DOTL is the direct esterification of dioctyltin oxide with lauric acid. This reaction is a condensation reaction where water is the sole byproduct, making it an atom-economical and relatively clean process.

The reaction proceeds as follows:

(C₈H₁₇)₂SnO + 2 CH₃(CH₂)₁₀COOH → (C₈H₁₇)₂Sn(OOC(CH₂)₁₀CH₃)₂ + H₂O

The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the tin atom, followed by proton transfer and the elimination of a water molecule. The reaction is typically driven to completion by removing the water byproduct via azeotropic distillation.

// Invisible edges for alignment edge[style=invis]; R1 -> R2; } /dot Caption: Direct esterification of dioctyltin oxide with lauric acid.

Materials and Equipment

-

Materials: Dioctyltin oxide ((C₈H₁₇)₂SnO), Lauric acid (CH₃(CH₂)₁₀COOH), Toluene (as azeotropic solvent), Nitrogen gas (for inert atmosphere).

-

Equipment: Jacketed glass reactor with overhead stirrer, condenser with Dean-Stark trap, thermocouple, heating mantle or oil bath, vacuum pump, rotary evaporator.

Step-by-Step Synthesis Protocol

-

Reactor Setup: Assemble a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a condenser fitted with a Dean-Stark trap.

-

Charging Reactants: Charge the reactor with dioctyltin oxide (1.0 mol equivalent) and lauric acid (2.05 mol equivalents). The slight excess of lauric acid ensures complete conversion of the oxide.

-

Solvent Addition: Add toluene to the reactor (approx. 30-40% of the total reactant mass) to facilitate mixing and azeotropic water removal.

-

Inerting: Purge the reactor with nitrogen gas for 15-20 minutes to displace air and prevent oxidation. Maintain a gentle nitrogen blanket throughout the reaction.

-

Heating and Reaction: Begin stirring and heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as it is formed.

-

Monitoring Progress: Continue the reaction until the theoretical amount of water has been collected in the trap and no more is being generated. This typically takes 4-8 hours. The reaction mixture should become a clear, homogeneous liquid.

-

Solvent Removal: Once the reaction is complete, arrange the apparatus for vacuum distillation. Reduce the pressure gradually and distill off the toluene.

-

Product Isolation: After all the toluene has been removed, cool the reactor to 60-70°C. The remaining clear, viscous liquid is crude dioctyltin dilaurate.

Purification

For most industrial applications, the product obtained after solvent removal is of sufficient purity. If higher purity is required (e.g., for analytical standards), the crude product can be filtered through a bed of celite to remove any trace insoluble tin oxides. Further purification can be achieved by vacuum distillation, although this is often not necessary.

Safety Precautions for Synthesis

-

Organotin compounds can be toxic and may cause skin and eye irritation. Always handle DOTL and its precursors in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use. DOTL is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged exposure.[1]

Physicochemical and Structural Characterization

Rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized DOTL.

Physical Properties

The fundamental physical properties of the synthesized product should be measured and compared against established values.

| Property | Typical Value |

| Appearance | Pale yellow, viscous liquid |

| Molecular Formula | C₄₀H₈₀O₄Sn |

| Molecular Weight | 743.77 g/mol |

| Melting Point | 17-18 °C[4] |

| Density | ~0.998 g/mL at 25°C |

| Solubility | Insoluble in water; Soluble in organic solvents[4] |

Spectroscopic Analysis

// Create an invisible node to act as a hub hub [shape=point, style=invis]; {FTIR, NMR, TGA, DSC} -> hub [arrowhead=none]; hub -> V; } /dot Caption: Workflow for the characterization and validation of DOTL.

-

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. For DOTL, key vibrations include the C=O stretch of the ester, the Sn-O stretch, and the C-H stretches of the alkyl chains.

-

Protocol:

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum of the empty ATR crystal.

-

Apply a small drop of the synthesized DOTL liquid directly onto the ATR crystal to form a thin, uniform film.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

-

Expected Data: The FTIR spectrum is a critical tool for confirming the formation of the ester linkage. The absence of a broad O-H stretch (around 3000 cm⁻¹) from the lauric acid starting material and the presence of strong ester bands are key indicators of a successful reaction.

| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |

| 2950-2850 | C-H (Aliphatic) stretching | Strong, sharp peaks |

| ~1730-1700 | C=O (Ester carbonyl) stretching | Very strong, sharp peak |

| ~1600-1550 | COO⁻ (Asymmetric) stretching | Strong peak (characteristic of carboxylate) |

| ~1465 | C-H bending | Medium peak |

| ~600-500 | Sn-O stretching | Medium to weak peak in the far-IR region |

Causality Insight: The position of the C=O stretching band provides insight into the coordination of the carboxylate group to the tin atom. A shift compared to free lauric acid confirms the formation of the tin ester.[5]

-

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by probing the magnetic properties of their nuclei (¹H and ¹³C). It is the most definitive method for confirming the molecular structure of the synthesized DOTL.

-

Protocol:

-

Dissolve a small amount of the DOTL sample (10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).

-

-

Expected Data: The ¹H NMR spectrum should show distinct signals for the protons of the two octyl chains and the two laurate chains. The relative integration of these signals should correspond to the number of protons in each part of the molecule. The ¹³C NMR will show a characteristic peak for the ester carbonyl carbon. Spectral data for the closely related dibutyltin dilaurate can serve as an excellent reference for interpreting the laurate chain signals.[2]

| ¹H Chemical Shift (ppm, approx.) | Assignment |

| ~2.3 | -CH₂- protons alpha to C=O in laurate |

| 1.7-1.2 | Bulk -CH₂- protons of octyl and laurate chains |

| ~0.9 | Terminal -CH₃ protons of octyl and laurate chains |

| ¹³C Chemical Shift (ppm, approx.) | Assignment |

| ~180 | C=O (Ester carbonyl) carbon |

| 35-20 | -CH₂- carbons of octyl and laurate chains |

| ~14 | Terminal -CH₃ carbons |

Thermal Analysis

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the material.

-

Protocol:

-

Place a small, accurately weighed amount of the DOTL sample (5-10 mg) into a TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) from ambient temperature to an upper limit (e.g., 600 °C).

-

Record the mass loss as a function of temperature.

-

-

Expected Data: DOTL is known for its good thermal stability. The TGA thermogram is expected to show a single major decomposition step at elevated temperatures. The onset temperature of decomposition is a key indicator of its thermal stability.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

-

Protocol:

-

Accurately weigh a small amount of the DOTL sample (5-10 mg) into a DSC pan (typically aluminum) and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Perform a heat-cool-heat cycle, for example:

-

Heat from -20 °C to 50 °C at 10 °C/min.

-

Cool from 50 °C to -20 °C at 10 °C/min.

-

Heat again from -20 °C to 50 °C at 10 °C/min.

-

-

Record the heat flow as a function of temperature.

-

-

Expected Data: The DSC thermogram should show an endothermic peak corresponding to the melting of DOTL. The peak temperature of this transition should align with the literature value of 17-18 °C. The second heating cycle is often used for analysis as it provides data on a sample with a consistent thermal history.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis and comprehensive characterization of dioctyltin dilaurate. The direct esterification of dioctyltin oxide with lauric acid provides a high-yield pathway to the target compound. Subsequent characterization using a suite of analytical techniques—FTIR, NMR, TGA, and DSC—serves as a self-validating system to confirm the product's identity, structure, purity, and thermal properties. By adhering to these protocols, researchers and developers can ensure the production of high-quality DOTL, enabling its effective and consistent performance in demanding catalytic and stabilization applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16683946, Dioctyltin dilaurate. Retrieved from [Link]

-

BNT Chemicals. (n.d.). DOTL Dioctyltin Dilaurate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE. Retrieved from [Link]

-

American Elements. (n.d.). Dioctyltin Dilaurate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Dioctyltin dilaurate. Retrieved from [Link]

- Google Patents. (2012). CN102838631A - Synthesis method of dibutyltin dilaurate.

-

ResearchGate. (n.d.). FTIR data for the organotin (IV) carboxylates prepared, the organotin (IV) compounds, carboxylic acids and their potassium salts. Retrieved from [Link]

- Google Patents. (1973). US3714234A - Catalysts and esterification process.

-

Ataman Kimya. (n.d.). DOTL CATALYST (DIOCTYLTIN DILAURATE). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Dioctyltin dilaurate - Substance Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE (DOTL). Retrieved from [Link]

Sources

- 1. Dioctyltin dilaurate | C40H80O4Sn | CID 16683946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibutyltin dilaurate(77-58-7) 13C NMR spectrum [chemicalbook.com]

- 3. ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dimethoxyphenylacetonitrile: A Key Intermediate in Pharmaceutical Synthesis

A Note on Chemical Identification: This guide focuses on the physical and chemical properties of 3,4-Dimethoxyphenylacetonitrile, which is assigned CAS number 93-17-4 . The initial query referenced CAS number 3648-18-8, which corresponds to Dioctyltin dilaurate, a compound with distinctly different properties and applications primarily in the polymer industry. Given the target audience of researchers and drug development professionals, this guide presumes the compound of interest is the pharmaceutically relevant 3,4-Dimethoxyphenylacetonitrile. A brief overview of Dioctyltin dilaurate is provided for clarity.

Overview of Dioctyltin dilaurate (CAS 3648-18-8)

Dioctyltin dilaurate is an organotin compound primarily used as a catalyst and stabilizer.[1][2] It is a colorless to pale yellow liquid soluble in organic solvents but insoluble in water.[3] Its main applications are in the production of polyurethanes and silicones, and as a heat stabilizer for PVC.[1]

| Property | Value |

| CAS Number | 3648-18-8 |

| Molecular Formula | C40H80O4Sn |

| Molecular Weight | 743.77 g/mol |

| Appearance | Colorless to pale yellow liquid[3] |

| Solubility | Insoluble in water, soluble in organic solvents[3] |

| Primary Uses | Catalyst for polyurethanes and silicones, PVC heat stabilizer[1] |

Comprehensive Technical Guide: 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4)

Introduction

3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile, is a vital chemical intermediate in the pharmaceutical industry.[4] Its molecular structure, featuring a dimethoxy-substituted benzene ring and a reactive nitrile group, makes it a versatile building block for the synthesis of complex organic molecules and numerous active pharmaceutical ingredients (APIs).[4][5] This guide provides a detailed exploration of its physical and chemical properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development.

Physical and Chemical Properties

3,4-Dimethoxyphenylacetonitrile is typically a white to yellowish crystalline solid.[5][6] It is sparingly soluble in water but shows good solubility in organic solvents like methanol and ethanol.[5][7]

| Property | Value | Reference |

| CAS Number | 93-17-4 | [6] |

| Molecular Formula | C10H11NO2 | [6] |

| Molecular Weight | 177.20 g/mol | [8] |

| Appearance | White to yellowish crystalline solid | [5][6] |

| Melting Point | 62-65 °C | [6] |

| Boiling Point | 171-178 °C at 10 mmHg | [8][9] |

| Density | 1.082 g/cm³ | [6] |

| Solubility | Slightly soluble in water; soluble in methanol and other organic solvents. | [5][7] |

| Flash Point | 250 °C | [6] |

Reactivity and Chemical Behavior

The chemical reactivity of 3,4-Dimethoxyphenylacetonitrile is primarily dictated by its nitrile group and the electron-rich dimethoxy-substituted benzene ring.[10] The nitrile group can undergo nucleophilic attack and hydrolysis to form the corresponding carboxylic acid.[5] The presence of the methoxy groups on the benzene ring influences its reactivity, directing further chemical reactions to specific positions and facilitating the synthesis of complex, multi-substituted aromatic compounds.[11]

Synthesis of 3,4-Dimethoxyphenylacetonitrile

A common and efficient method for synthesizing 3,4-Dimethoxyphenylacetonitrile involves a three-step process: decarboxylation, aldoxime formation, and dehydration.[12][13] This method avoids the use of highly toxic cyanides in the final steps.[13]

Experimental Protocol: Three-Step Synthesis [12][13]

-

Decarboxylation: 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt is subjected to decarboxylation in water to produce 3,4-dimethoxyphenylacetaldehyde.[12][13]

-

Aldoxime Formation: The resulting aldehyde is then treated with sodium bicarbonate and hydroxylamine hydrochloride to form 3,4-dimethoxyphenylacetaldoxime.[12][13]

-

Dehydration: The aldoxime undergoes dehydration, often facilitated by a phase-transfer catalyst and a strong base, to yield 3,4-Dimethoxyphenylacetonitrile. The final product can be purified by recrystallization from ethanol.[12][13]

Caption: Synthesis pathway of 3,4-Dimethoxyphenylacetonitrile.

Another documented synthetic route involves the reaction of 3,4-dimethoxybenzyl chloride with an alkali cyanide.[14] However, this method is often accompanied by the formation of by-products.[14]

Applications in Drug Development

3,4-Dimethoxyphenylacetonitrile is a cornerstone intermediate in the synthesis of several pharmaceuticals.[4][7]

-

Verapamil: It is a crucial precursor in the synthesis of Verapamil, a calcium channel blocker used to treat hypertension and angina.[11][12] It is also used in the synthesis of Verapamil impurities for analytical and quality control purposes.[4][9]

-

Papaverine: This compound serves as an intermediate in the preparation of Papaverine, a muscle relaxant.[5][9]

-

Other Therapeutic Agents: Its versatile structure makes it a valuable starting material for creating more complex molecules and novel compounds with diverse pharmacological activities.[4][5][15]

Sources

- 1. BNT Chemicals | DOTL Dioctyltin Dilaurate [bnt-chemicals.com]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. CAS 3648-18-8: Dioctyltin dilaurate | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy 3,4-Dimethoxyphenylacetonitrile | 93-17-4 [smolecule.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4 - High Purity & Affordable Price [jigspharma.com]

- 8. (3,4-Dimethoxyphenyl)acetonitrile 98 93-17-4 [sigmaaldrich.com]

- 9. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]

- 10. CAS 93-17-4: 3,4-Dimethoxy phenyl acetonitrile [cymitquimica.com]

- 11. 3,4-Dimethoxyphenylacetonitrile | 93-17-4 | Benchchem [benchchem.com]

- 12. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. 3,4-Dimethoxyphenyl acetonitrile | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on the Core Mechanism of Action of Bis(lauroyloxy)dioctyltin

Introduction

Bis(lauroyloxy)dioctyltin, also commercially known as dioctyltin dilaurate (DOTL), is an organotin compound with a history of extensive industrial use as a thermal stabilizer for polyvinyl chloride (PVC), a catalyst in the production of polyurethanes and silicones, and as a component in various coatings and sealants.[1][2][3] While its utility in polymer chemistry is well-documented, its interaction with biological systems has garnered significant attention from researchers, toxicologists, and drug development professionals. The lipophilic nature of organotin compounds facilitates their passage across cell membranes, leading to a range of cellular and molecular effects.

This technical guide provides an in-depth exploration of the core mechanisms of action of bis(lauroyloxy)dioctyltin, drawing upon current scientific understanding of its and related organotin compounds' biological activities. For researchers and drug development professionals, a thorough comprehension of these mechanisms is paramount for assessing potential therapeutic applications, understanding toxicity profiles, and developing novel interventions. The toxicity of dioctyltin compounds is primarily attributed to the dioctyltin moiety, with the anionic ligands influencing physicochemical properties and local toxicity.[4]

Core Mechanistic Pillars of Bis(lauroyloxy)dioctyltin Action

The biological activity of bis(lauroyloxy)dioctyltin is multifaceted, primarily revolving around three core pillars: endocrine disruption, immunotoxicity, and broad-spectrum cytotoxicity, which may involve mitochondrial dysfunction.

Endocrine Disruption: A Potent Modulator of Nuclear Receptor Signaling

Organotin compounds are recognized as potent endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling pathways, impacting metabolic and reproductive functions.[5] The primary mechanism of endocrine disruption by organotins, including the dioctyltin moiety, involves their interaction with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor (RXR).[6]

Organotins can function as powerful agonists for these nuclear receptors. This agonistic activity can trigger a cascade of downstream transcriptional events. For instance, the activation of the PPARγ/RXR heterodimer is a key regulator of adipogenesis, the process of fat cell formation.[6] Exposure to organotin compounds has been shown to be a potent inducer of adipogenesis in vertebrate models.[6] This suggests that bis(lauroyloxy)dioctyltin could potentially contribute to metabolic disorders by promoting inappropriate fat cell differentiation.

Furthermore, organotins can modulate steroidogenesis by altering the expression and activity of key enzymes. While some initial theories suggested aromatase inhibition as a primary mechanism in invertebrates, studies in human cell lines have shown that organotins can enhance estradiol biosynthesis by increasing the activity of both aromatase and 17β-hydroxysteroid dehydrogenase type I (17β-HSD I).[7]

Signaling Pathway: PPARγ/RXR Activation by Dioctyltin

Caption: Agonistic binding of dioctyltin to PPARγ and RXR nuclear receptors.

Immunotoxicity: Induction of Apoptosis in Immune Cells

A significant aspect of the toxicological profile of dioctyltin compounds is their potent immunotoxicity.[4] Studies involving dioctyltin chloride (DOTC), a related compound, have demonstrated selective toxicity towards the immune system.[8]

The primary mechanism of this immunotoxicity appears to be the induction of apoptosis, or programmed cell death, in immune cells.[8] Oral administration of DOTC to rats resulted in a significant reduction in the weights of the thymus and spleen, primary and secondary lymphoid organs, respectively. This was accompanied by an increase in the number of apoptotic cells in these tissues.[8]

While the precise signaling pathways leading to apoptosis are still under investigation, it is a critical consideration for any potential therapeutic application and for understanding the adverse health effects of exposure.

Furthermore, related organotin compounds like dibutyltin have been shown to modulate the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6.[9] These effects are concentration-dependent, with lower concentrations increasing cytokine production and higher concentrations being inhibitory. The underlying mechanism involves the modulation of mRNA levels and the activation of the p38 and ERK1/2 MAPK signaling pathways.[9]

Experimental Workflow: Assessing Apoptosis in Immune Cells

Caption: A typical workflow for evaluating the pro-apoptotic effects of a compound.

Cytotoxicity and Potential Mitochondrial Involvement

At a fundamental level, bis(lauroyloxy)dioctyltin, like other organotins, exhibits broad-spectrum cytotoxicity. In vitro studies on various cell lines, including neuroblastoma cells, have demonstrated that organotin compounds can inhibit cell viability and proliferation.[10] The cytotoxic effects appear to involve different pathways depending on the specific compound, its concentration, and the duration of exposure.[10]

Mitochondria are a potential key target for organotin-induced toxicity.[6] Drug-induced mitochondrial dysfunction can occur through various mechanisms, including interference with the electron transport chain, inhibition of mitochondrial enzymes, and damage to mitochondrial DNA.[11] This can lead to a loss of mitochondrial membrane potential and an increase in oxidative stress, ultimately culminating in cell death.[11] While direct evidence for bis(lauroyloxy)dioctyltin's effect on mitochondria is limited, the known mitochondrial toxicity of other organometallics suggests this is a plausible and critical area for further investigation.

Quantitative Data Summary

| Compound | Cell Line/Organism | Endpoint | Effective Concentration | Reference |

| Dioctyltin Chloride (DOTC) | Rat (in vivo) | Decreased thymus and spleen weight | 100 mg/kg (oral) | [8] |

| Dibutyltin (DBT) | Human MD-PBMCs | Increased IL-1β and IL-6 production | 0.05 - 1 µM | [9] |

| Dibutyltin (DBT) | Human MD-PBMCs | Decreased IL-1β and IL-6 production | 2.5 - 5 µM | [9] |

| Tributyltin (TBT) | RTG-2 (fish cell line) | 50% toxic effect (cytotoxicity) | 369 ng/ml | [12] |

| Dibutyltin (DBT) | RTG-2 (fish cell line) | 50% toxic effect (cytotoxicity) | 1,905 ng/ml | [12] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of bis(lauroyloxy)dioctyltin on a selected cell line.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 for liver toxicity, Jurkat for immunotoxicity) in appropriate media and conditions until approximately 80% confluency.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of bis(lauroyloxy)dioctyltin in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in a serum-free culture medium to achieve the desired final concentrations.

-

Treatment: Remove the culture medium from the cells and replace it with the medium containing various concentrations of bis(lauroyloxy)dioctyltin. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: PPARγ Activation Assay (Luciferase Reporter Assay)

Objective: To determine if bis(lauroyloxy)dioctyltin can activate the PPARγ nuclear receptor.

Methodology:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a PPARγ expression vector and a luciferase reporter plasmid containing a PPRE promoter element. A Renilla luciferase vector can be co-transfected for normalization.

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of bis(lauroyloxy)dioctyltin. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

-

Incubation: Incubate the cells for 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle control.

Conclusion

The mechanism of action of bis(lauroyloxy)dioctyltin is complex and multifaceted, with significant implications for both toxicology and potential therapeutic development. Its ability to act as an endocrine disruptor through the activation of nuclear receptors like PPARγ and RXR, coupled with its potent immunotoxicity via the induction of apoptosis in immune cells, defines its primary biological impact. The potential for mitochondrial dysfunction further contributes to its overall cytotoxicity.

For researchers and drug development professionals, it is imperative to consider these mechanisms in their investigations. The provided experimental protocols offer a starting point for elucidating the specific effects of bis(lauroyloxy)dioctyltin in various biological contexts. A deeper understanding of these pathways will be crucial for harnessing any potential benefits of this class of compounds while mitigating their inherent risks.

References

-

Overview of the Pathophysiological Implications of Organotins on the Endocrine System. (n.d.). Frontiers. Retrieved January 4, 2026, from [Link]

-

Nakanishi, T. (2008). Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor. The Journal of toxicological sciences, 33(3), 269–276. [Link]

-

Grün, F., Watanabe, H., Zamanian, Z., Maeda, A., Arima, K., Kanamoto, T., Sasano, H., & Blumberg, B. (2006). Endocrine-disrupting organotin compounds are potent inducers of adipogenesis in vertebrates. Molecular endocrinology (Baltimore, Md.), 20(9), 2141–2155. [Link]

-

Endocrine disruption induced by organotin compounds: impacts in the reproductive function. (n.d.). SciSpace. Retrieved January 4, 2026, from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Compounds of dioctyltin - Evaluation statement. Retrieved from [Link]

-

Braga, A. C., de Oliveira, J. M., de Brognoli, L. C., Partata, W. A., & da Silva, R. S. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in endocrinology, 9, 263. [Link]

-

Kishi, H., Nemoto, M., Enomoto, M., Shinoda, M., Kawanobe, T., & Matsui, H. (2006). Acute toxic effects of dioctyltin on immune system of rats. Environmental toxicology and pharmacology, 22(2), 240–247. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Dioctyltin dicarboxylate esters: Human health tier II assessment. Retrieved from [Link]

-

Giltrow, E., Eccles, K. M., Scholze, M., & Hutchinson, T. H. (2009). In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells. Alternatives to laboratory animals : ATLA, 37(6), 661–673. [Link]

-

Milton, F. A., de Souza, A. C. C., Razolli, D. S., Solon, C., Torsoni, M. A., & Torsoni, A. S. (2017). Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells. Frontiers in endocrinology, 8, 185. [Link]

-

An-adirekkun, S., Yen, P., & Butryee, C. (2013). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. Journal of agricultural and food chemistry, 61(17), 4195–4203. [Link]

-

Dudimah, F. D., Odman-Ghazi, S. O., & Whalen, M. M. (2020). Dibutyltin alters immune cell production of the pro-inflammatory cytokines interleukin (IL) 1β and IL-6: role of mitogen-activated protein kinases and changes in mRNA. Archives of toxicology, 94(4), 1187–1200. [Link]

-

dioctyltin dilaurate (dotdl). (2020, June 15). Amine Catalysts. Retrieved January 4, 2026, from [Link]

-

ASSESSMENT of TOXICITY and BIOACCUMULATION of ORGANOTIN COMPOUNDS. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 4, 2026, from [Link]

-

ORGANOTIN COMPOUNDS. (n.d.). Centers for Disease Control and Prevention. Retrieved January 4, 2026, from [Link]

-

European Chemicals Agency. (n.d.). Dioctyltin dilaurate - Registration Dossier. Retrieved January 4, 2026, from [Link]

-

American Elements. (n.d.). Dioctyltin Dilaurate. Retrieved January 4, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(lauroyloxy)dioctyltin CAS 3648-18-8 Product Specification. Retrieved January 4, 2026, from [Link]

-

BNT Chemicals. (n.d.). DOTL Dioctyltin Dilaurate. Retrieved January 4, 2026, from [Link]

-

NANOLAB. (n.d.). Organotin - Dioctyltin (DOT) Analysis: Harmful Chemicals. Retrieved January 4, 2026, from [Link]

-

Dudimah, F. D., Odman-Ghazi, S. O., & Whalen, M. M. (2020). Dibutyltin alters immune cell production of the pro-inflammatory cytokines interleukin (IL) 1β and IL-6: role of mitogen-activated protein kinases and changes in mRNA. Archives of toxicology, 94(4), 1187–1200. [Link]

-

Ataman Kimya. (n.d.). DIOCTYLTIN DILAURATE. Retrieved January 4, 2026, from [Link]

-

Zorov, D. B., Juhaszova, M., & Sollott, S. J. (2014). Drug-induced mitochondrial dysfunction and cardiotoxicity. American journal of physiology. Heart and circulatory physiology, 306(8), H1089–H1104. [Link]

-

Global Substance Registration System. (n.d.). DIOCTYLTIN DILAURATE. Retrieved January 4, 2026, from [Link]

-

MITOTOX. (n.d.). D1020 | n-methyl-n,n-dioctyloctan-1-aminium chloride. Retrieved January 4, 2026, from [Link]

-

European Chemicals Agency. (n.d.). Dioctyltin dilaurate - Substance Information. Retrieved January 4, 2026, from [Link]

Sources

- 1. CAS 3648-18-8: Dioctyltin dilaurate | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. BNT Chemicals | DOTL Dioctyltin Dilaurate [bnt-chemicals.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. Acute toxic effects of dioctyltin on immune system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Dibutyltin alters immune cell production of the pro-inflammatory cytok" by Linda B Sushak, Sahra Gabure et al. [digitalscholarship.tnstate.edu]

- 10. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug-induced mitochondrial dysfunction and cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to Organotin Catalysis: The Role of Dioctyltin Dilaurate (DOTL)

Abstract

Organotin compounds have long been pivotal in industrial chemistry, acting as highly efficient catalysts in a myriad of polymerization reactions.[1][2] Among these, Dioctyltin dilaurate (DOTL) has emerged as a compound of significant interest, balancing robust catalytic activity with a more favorable toxicological profile compared to its more notorious counterparts like Dibutyltin dilaurate (DBTDL). This guide provides a comprehensive exploration of DOTL, from its fundamental chemical properties and catalytic mechanisms to its practical applications in polyurethane, polyester, and silicone synthesis. We will delve into detailed experimental protocols, safety and handling procedures, and the evolving regulatory landscape that shapes its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of DOTL while navigating the associated safety and environmental considerations.

Introduction: The Organotin Catalyst Family

Organotin compounds are a class of organometallic chemicals characterized by at least one tin-carbon (Sn-C) bond.[3] First synthesized in the mid-19th century, their industrial utility surged with the expansion of polymer chemistry. They are broadly classified based on the number of organic substituents attached to the tin atom:

-

Mono-organotins (R-SnX₃): Primarily used as PVC heat stabilizers.

-

Di-organotins (R₂-SnX₂): The most important class for catalysis, including DOTL and DBTDL. They are instrumental in polyurethane formation, silicone curing, and transesterification reactions.[3]

-

Tri-organotins (R₃-SnX): Historically used as potent biocides in applications like anti-fouling paints for ships, but their use is now heavily restricted due to severe ecotoxicity.[4][5]

-

Tetra-organotins (R₄-Sn): Serve mainly as precursors for the synthesis of other organotin compounds.[4]

The toxicity of organotin compounds is a critical consideration. Generally, toxicity decreases as the length of the alkyl chains (R groups) increases.[6] Thus, triethyltin is highly toxic, while dioctyltin compounds like DOTL are significantly less so, making them a more acceptable choice in many applications.[4][7] However, mounting regulatory pressure and health concerns have spurred a continuous search for even safer, "tin-free" alternatives based on metals like zinc, bismuth, and zirconium.[8][9]

Dioctyltin dilaurate (DOTL), in this context, represents a crucial intermediate step—a highly effective catalyst with a reduced, though not eliminated, hazard profile.[7][10]

Dioctyltin Dilaurate (DOTL): A Profile

DOTL is a di-organotin compound that has become a standard catalyst in numerous polymer systems, particularly as a replacement for the more toxic DBTDL.[7]

Chemical Properties at a Glance:

-

Chemical Name: Dioctyltin dilaurate

-

CAS Number: 3648-18-8[10]

-

Molecular Formula: C₄₀H₈₀O₄Sn[10]

-

Appearance: Typically a yellowish, oily liquid at room temperature.[10]

-

Solubility: Soluble in organic solvents such as acetone and methanol.[10]

The key advantage of DOTL lies in its versatile and efficient catalytic activity across a range of reactions, including polyurethane cross-linking, silicone curing, and esterification, coupled with lower toxicity compared to butyltin variants.[10]

Data Presentation: Commercial DOTL Specifications

The following table summarizes typical product specifications for commercially available DOTL, which can influence handling and performance.

| Supplier | Product Name | Tin Content (%) | Viscosity (mPa·s) | Typical Use Level (%) |

| Air Products | NACURE® XC-489 | ~18–20% | 50–100 | 0.05–0.5 |

| King Industries | K-KAT® DBTDL | ~18% | 60–90 | 0.05–0.4 |

| Sigma-Aldrich | Dioctyltin Dilaurate | ~95% purity | 70–110 | Lab-scale only |

| Table adapted from commercially available data. Note that K-KAT® DBTDL is a dibutyltin product listed for comparison of typical parameters.[11] |

The Engine of Synthesis: Catalytic Mechanisms of DOTL

DOTL's effectiveness stems from its function as a Lewis acid catalyst. The tin atom, with its vacant d-orbitals, can coordinate with electron-rich atoms (like oxygen or nitrogen), thereby activating the substrate for subsequent reactions.[1][12]

Polyurethane Formation

The reaction between an isocyanate (R-NCO) and a polyol (R'-OH) to form a urethane linkage is a cornerstone of polymer chemistry. DOTL significantly accelerates this process.[11] The most widely accepted mechanism involves the following steps:

-

Coordination and Activation: The tin center in DOTL coordinates with the electrophilic carbon of the isocyanate group. This interaction polarizes the isocyanate, making it more susceptible to nucleophilic attack.[11]

-

Nucleophilic Attack: A hydroxyl group from the polyol then attacks the activated isocyanate carbon.

-

Urethane Formation & Catalyst Regeneration: The urethane bond is formed, and the catalyst is released, ready to begin another cycle.[11]

This catalytic cycle dramatically lowers the activation energy of the reaction, allowing for rapid curing at ambient or slightly elevated temperatures.[11]

Caption: A simplified diagram of the DOTL-catalyzed urethane formation cycle.

While highly effective for urethane formation, DOTL can also promote side reactions, such as the trimerization of isocyanates to form isocyanurate rings, especially at higher temperatures or catalyst concentrations.[11]

Esterification and Transesterification Reactions

DOTL is also a versatile catalyst for esterification (acid + alcohol → ester) and transesterification (ester₁ + alcohol₂ → ester₂ + alcohol₁) reactions.[10] This capability is crucial for synthesizing polyesters, alkyd resins, and various oleochemicals like surfactants and lubricant esters.[13][14] The mechanism is analogous to urethane formation, where the tin atom activates the carbonyl group of the acid or ester, facilitating attack by the alcohol.[13][15] This makes organotin compounds effective catalysts for both polycondensation and transesterification processes.[13]

Field Applications of DOTL Catalysis

The efficiency and versatility of DOTL have secured its place in numerous industrial synthesis workflows.

-

Polyurethanes: DOTL is a standard catalyst in a wide array of polyurethane systems. This includes two-component (2K) coatings, adhesives, sealants, flexible and rigid foams, and cast elastomers where it controls the curing process.[7][10][11]

-

Silicones: It is widely used for the curing of Room Temperature Vulcanizing (RTV) silicones and other silane-modified polymers.[7][10] The catalyst promotes the silanol condensation reaction, leading to cross-linking and the formation of a stable silicone network.[7]

-

Polyesters and Resins: DOTL is used in the synthesis of various polyesters, including unsaturated polyester resins and alkyd resins for coatings, by catalyzing the polycondensation reactions.[10][13]

Caption: A typical experimental workflow for synthesizing a polyurethane material using DOTL.

Experimental Protocols: A Framework for Application

The following protocols are designed as self-validating systems to demonstrate the efficacy and application of DOTL in a laboratory setting.

Protocol 1: Quantifying DOTL Catalytic Activity in a Model Urethane Reaction

-

Objective: To demonstrate and quantify the catalytic efficiency of DOTL by monitoring the reaction between phenyl isocyanate and 1-butanol using FT-IR spectroscopy.

-

Materials:

-

Phenyl isocyanate (98%)

-

1-Butanol (anhydrous, ≥99%)

-

Dioctyltin dilaurate (DOTL)

-

Anhydrous toluene or other suitable inert solvent

-

Nitrogen gas for inert atmosphere

-

-

Methodology:

-

Preparation (Control): In a flame-dried, three-neck flask under a nitrogen atmosphere, add 100 mL of anhydrous toluene. Add 1-butanol (e.g., 0.1 mol) and allow the system to thermally equilibrate to the desired temperature (e.g., 25°C).

-

Reaction Initiation (Control): Add phenyl isocyanate (0.1 mol) with vigorous stirring. Immediately take a time-zero sample (t=0) and analyze via FT-IR, noting the characteristic isocyanate (-NCO) peak at ~2270 cm⁻¹.

-

Monitoring (Control): Take aliquots at regular intervals (e.g., every 30 minutes) and record the FT-IR spectrum to monitor the decrease in the -NCO peak area.

-

Preparation (Catalyzed): Repeat steps 1 and 2, but prior to adding the isocyanate, inject a precise amount of a DOTL stock solution in toluene to achieve the desired catalyst loading (e.g., 0.1 mol % relative to the isocyanate).

-

Monitoring (Catalyzed): Repeat step 3, taking samples at much shorter intervals (e.g., every 2-5 minutes) due to the accelerated reaction rate.

-

-

Self-Validation System: The protocol's validity is confirmed by observing a stark contrast in reaction rates. The uncatalyzed (control) reaction will show a very slow decrease in the -NCO peak over hours, while the DOTL-catalyzed reaction should show a rapid decrease, potentially reaching completion in under an hour. Plotting the natural log of the -NCO peak area versus time will yield pseudo-first-order rate constants for both reactions, allowing for a quantitative comparison of catalytic activity.

Protocol 2: Synthesis of a Saturated Polyester Resin

-

Objective: To synthesize a low-molecular-weight polyester resin via polycondensation using DOTL as a catalyst.

-

Materials:

-

Adipic acid

-

1,4-Butanediol (10% molar excess)

-

Dioctyltin dilaurate (DOTL, ~0.05-0.2% by weight of total reactants)

-

Xylene (for water removal via azeotropic distillation)

-

Nitrogen gas

-

-

Methodology:

-

Reactor Setup: Assemble a reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

-

Charging: Charge the reactor with adipic acid, 1,4-butanediol, and xylene.

-

Inerting: Begin a slow subsurface sparge of nitrogen gas to maintain an inert atmosphere and aid in the removal of water.

-

Heating and Catalysis: Begin heating the mixture. Once the reactants are molten and the temperature reaches ~150°C, add the DOTL catalyst.

-

Polycondensation: Gradually increase the temperature to 200-220°C.[16] Water will be removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored by tracking the amount of water collected and periodically measuring the acid number of the resin.

-

Completion: The reaction is considered complete when the collected water volume approaches the theoretical amount and the acid number drops to a target value (e.g., <10 mg KOH/g).

-

Finishing: Once the target acid number is reached, cool the reactor and dilute the polyester with a suitable solvent if required.

-

-

Self-Validation System: This protocol is validated by successfully achieving the target specifications for the polyester resin. A low final acid number confirms the high conversion of carboxylic acid groups, and the collection of the theoretical amount of water indicates the completion of the condensation reaction. The final polymer can be further characterized by Gel Permeation Chromatography (GPC) to confirm the molecular weight distribution.

Safety, Handling, and the Regulatory Horizon

While DOTL is less toxic than many other organotins, it is not benign. Prudent laboratory practices are mandatory.

Toxicity and Hazard Profile

-

Health Effects: Organotin compounds can be irritating to the skin and eyes.[4][6] Repeated or prolonged exposure can potentially affect the immune and central nervous systems.[4][6]

-

Regulatory Status: Crucially, dioctyltin dilaurate has been identified as a Substance of Very High Concern (SVHC) under the EU's REACH regulation due to its classification as toxic for reproduction.[7][17] This designation imposes legal obligations on companies using the substance and signals a strong regulatory push towards substitution.[17]

Safe Handling Protocols

-

Engineering Controls: Always handle organotin compounds inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18][19]

-

Spill Procedures: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite), place it in a sealed container, and dispose of it as hazardous waste according to institutional guidelines.[6]

-

Waste Disposal: All waste materials containing organotin compounds must be collected in clearly labeled, sealed containers for hazardous waste disposal. Do not dispose of them in standard lab trash or down the drain.[6][19]

Conclusion and Future Outlook

Dioctyltin dilaurate (DOTL) remains a highly effective and widely used catalyst in the polymer industry, offering a valuable balance of performance and reduced toxicity compared to historical organotin compounds. Its mechanisms in promoting urethane, ester, and silicone formation are well-understood, enabling precise control over complex synthesis processes.

However, the field is at a crossroads. The classification of DOTL as an SVHC underscores the global regulatory trend moving away from potentially hazardous materials.[17] The future of catalysis in these applications will likely be dominated by two parallel efforts: the development of truly benign, high-performance "tin-free" catalysts based on metals like bismuth, zinc, and titanium, and the engineering of novel "green tin" compounds where the tin atom is chelated or modified to prevent leaching and biological interaction.[9][20] For researchers and developers, a deep understanding of DOTL provides a critical benchmark against which these next-generation catalysts will be measured.

References

- Organotin compounds (as total Sn). (n.d.). Swedish Environmental Protection Agency.

- Exploring Non-Tin Catalyst Alternatives for Organosilane Systems: The Role of DBTDL. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- WHY REPLACING ORGANOTIN CATALYSTS WITH ORGANO-TITANATES MATTERS MORE THAN EVER. (n.d.). DKatalyst.

- Synthesis of Polyurethanes Using Organocatalysis: A Perspective. (2015). ACS Publications.

- Organotin: Understanding Its Legal Definition and Uses. (n.d.). U.S. Legal Forms.

- the role of a substitute organic tin environmental catalyst in creating high-quality, non-toxic products. (2025). Polymer Chemist & Green Materials Enthusiast.

- Dioctyltin dilaurate as a catalyst for urethane reactions in coatings. (2025). Newtop Chemical.

- TESCO DETOX Substitution Case-Study: Organotin compounds in a China mill. (n.d.). ZDHC.

- Tin Catalyst Alternatives for Polyurethane Coatings. (2024). Borchers: A Milliken Brand.

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (1994). National Research Council.

- A Review of Organotin Compounds: Chemistry and Applications. (2018). Lupine Publishers.

- Standard Operating Procedures - Organotin Reagents. (n.d.). Del Valle Lab.

- The catalytic mechanism of dibutyltin dilaurate (dbtdl) in coating curing: a comprehensive review. (2025). Self-published.

- A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (2023). University of Babylon Private CDN.

- Catalysts for Polyester Resin Manufacturing. (n.d.). ResearchGate.

- PREPARATION OF POLYESTERS WITH TIN CATALYSTS. (1993). Google Patents.

- ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks.

- DOTL CATALYST (DIOCTYLTIN DILAURATE). (n.d.). Ataman Kimya.

- DOTL Dioctyltin Dilaurate. (n.d.). BNT Chemicals.

- ECHA adds organotin chemicals as SVHCs. (2021). Food Packaging Forum.

- Organotin catalysts for use in polyurethane systems. (1991). Google Patents.

- Preparation of polyesters with tin catalyst. (1992). Google Patents.

- EU Bans Certain Organotin Compounds in Consumer Products. (2009). SGS.

- Organo-tin compounds. (2022). Australian Government Department of Climate Change, Energy, the Environment and Water.

- REAXIS® C216 - Dioctyltin Dilaurate - DOTL. (n.d.). Reaxis.

- Status and Trends of Organotin in Sediments in the Southern North Sea. (n.d.). OSPAR Commission.

- Organotin chemistry. (n.d.). Wikipedia.

- Review of organotin compounds: chemistry and applications. (2018). ResearchGate.

- Synthesis and Applications of Organotin (IV) Compounds: Mini Review. (2023). Journal of Sustainable Materials Processing and Management.

- Toxicity and health effects of selected organotin compounds: a review. (n.d.). PMC.

- Transesterification. (n.d.). Wikipedia.

- Dioctyltin Oxide as a Catalyst: Enhancing Chemical Synthesis Efficiency. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 4. Organotin compounds (as total Sn) [utslappisiffror.naturvardsverket.se]

- 5. legal-resources.uslegalforms.com [legal-resources.uslegalforms.com]

- 6. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 7. reaxis.com [reaxis.com]

- 8. dkatalyst.com [dkatalyst.com]

- 9. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]

- 10. BNT Chemicals | DOTL Dioctyltin Dilaurate [bnt-chemicals.com]

- 11. allhdi.com [allhdi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Transesterification - Wikipedia [en.wikipedia.org]

- 16. US5166310A - Preparation of polyesters with tin catalyst - Google Patents [patents.google.com]

- 17. ECHA adds organotin chemicals as SVHCs | Food Packaging Forum [foodpackagingforum.org]

- 18. delvallelab.weebly.com [delvallelab.weebly.com]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. ohans.com [ohans.com]

Bis(lauroyloxy)dioctyltin molecular structure and reactivity

An In-depth Technical Guide to Bis(lauroyloxy)dioctyltin

Introduction

Bis(lauroyloxy)dioctyltin, commonly referred to as dioctyltin dilaurate (DOTL), is an organotin compound with significant industrial and research applications. With the chemical formula C40H80O4Sn, this versatile molecule serves primarily as a highly efficient catalyst and a heat stabilizer.[1] Its primary roles are in facilitating the production of polyurethanes and silicones, and in preventing the thermal degradation of polyvinyl chloride (PVC).[2] This guide provides a comprehensive technical overview of bis(lauroyloxy)dioctyltin, detailing its molecular structure, physicochemical properties, reactivity, and mechanisms of action. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who seek a deeper understanding of this compound's core characteristics and applications. We will explore the causality behind its catalytic efficiency and stabilizing properties, provide validated experimental insights, and outline best practices for its safe handling.

Molecular Structure and Physicochemical Properties

Chemical Identity: Bis(lauroyloxy)dioctyltin is systematically named [dodecanoyloxy(dioctyl)stannyl] dodecanoate.[1][3] It consists of a central tin(IV) atom covalently bonded to two octyl groups and two laurate (dodecanoate) ligands.

Bonding and Molecular Geometry: The tin atom at the core of the molecule typically exhibits a tetrahedral geometry. The two long-chain laurate groups and the two octyl groups are arranged around the tin center. The carbonyl oxygen atoms of the laurate groups can form weak intramolecular bonds with the tin atom, influencing its coordination sphere and reactivity. This structure is key to its efficacy as a catalyst in polymerization and organic synthesis.

Physicochemical Data Summary: The key physical and chemical properties of bis(lauroyloxy)dioctyltin are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 3648-18-8 | |

| Molecular Formula | C40H80O4Sn | |

| Molecular Weight | 743.77 g/mol | |

| Appearance | Colorless to pale yellow, viscous oily liquid | [2] |

| Melting Point | 17-23 °C | [4] |

| Boiling Point | ~647.5 °C at 760 mmHg | [4] |

| Density | ~0.998 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, acetone, and benzene. | [2] |

| Vapor Pressure | 1.18E-16 mmHg at 25 °C | |

| Flash Point | ~70 °C | [5] |

Synthesis and Characterization